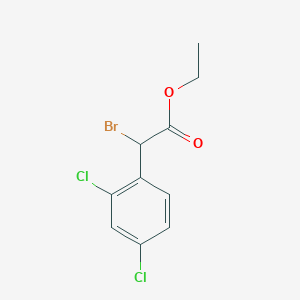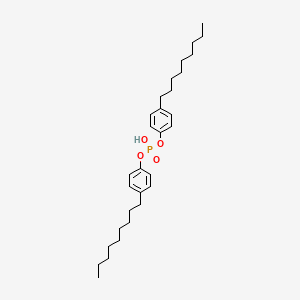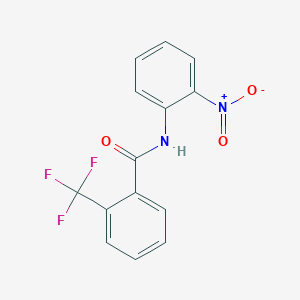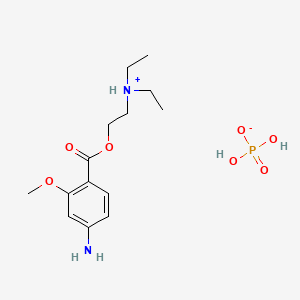
o-Di-tert-amylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Di-tert-amylbenzene: is an organic compound with the molecular formula C16H26 . It is a derivative of benzene, where two tert-amyl groups are attached to the ortho positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-Di-tert-amylbenzene typically involves the alkylation of benzene with tert-amyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the ortho-substituted product.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the side-chain alkylation of cumene with ethylene over a solid superbase catalyst such as K/KOH/γ-Al2O3. This method allows for high conversion rates and selectivity towards the desired product .
Análisis De Reacciones Químicas
Types of Reactions: o-Di-tert-amylbenzene undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Benzoic acids.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
o-Di-tert-amylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of o-Di-tert-amylbenzene in chemical reactions involves the activation of the benzylic positions due to the presence of the tert-amyl groups. These positions are more reactive and can undergo various transformations, such as oxidation and substitution, facilitated by the resonance stabilization of the resulting intermediates .
Comparación Con Compuestos Similares
tert-Butylbenzene: Similar in structure but with tert-butyl groups instead of tert-amyl groups.
tert-Pentylbenzene: Another alkylbenzene with tert-pentyl groups.
Uniqueness: o-Di-tert-amylbenzene is unique due to the presence of two bulky tert-amyl groups at the ortho positions, which significantly influence its reactivity and steric properties compared to other alkylbenzenes .
Propiedades
Número CAS |
3370-28-3 |
|---|---|
Fórmula molecular |
C16H26 |
Peso molecular |
218.38 g/mol |
Nombre IUPAC |
1,2-bis(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H26/c1-7-15(3,4)13-11-9-10-12-14(13)16(5,6)8-2/h9-12H,7-8H2,1-6H3 |
Clave InChI |
IQKPRDMUYVQFBP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=CC=C1C(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



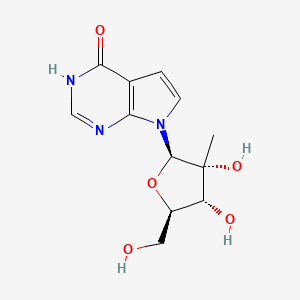
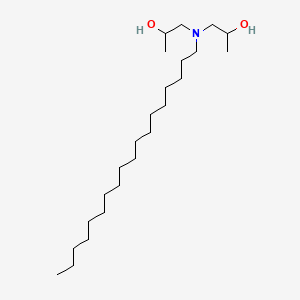
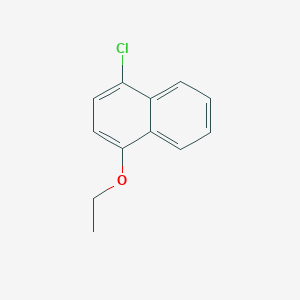
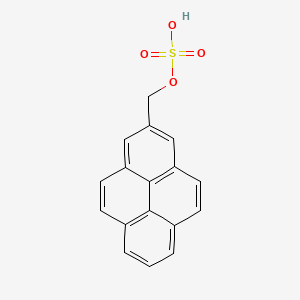
![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B15343429.png)
![[(2,3,4,4,5,5-Hexamethylhexan-2-yl)sulfanyl]acetic acid](/img/structure/B15343430.png)
![N-(1-Hydroxy-2-{[hydroxy(quinoxalin-2-yl)methylidene]amino}propylidene)valine](/img/structure/B15343434.png)
![(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B15343436.png)
